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Compound of Interest

Compound Name: 1-Chloro-2,3-difluorobenzene

Cat. No.: B1304198 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
chloro-2,3-difluorobenzene, a halogenated aromatic compound of interest in chemical

research and development. The following sections detail the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Due to

the limited availability of experimentally derived spectra in public databases, the NMR, IR, and

MS data presented herein are predicted based on established spectroscopic principles and

data from analogous compounds. This guide is intended for researchers, scientists, and

professionals in drug development requiring a detailed understanding of the spectroscopic

characteristics of 1-chloro-2,3-difluorobenzene.

Chemical Structure
The chemical structure of 1-chloro-2,3-difluorobenzene is presented below, with atom

numbering to facilitate the discussion of NMR data.

Caption: Chemical structure of 1-Chloro-2,3-difluorobenzene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data

for 1-chloro-2,3-difluorobenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1304198?utm_src=pdf-interest
https://www.benchchem.com/product/b1304198?utm_src=pdf-body
https://www.benchchem.com/product/b1304198?utm_src=pdf-body
https://www.benchchem.com/product/b1304198?utm_src=pdf-body
https://www.benchchem.com/product/b1304198?utm_src=pdf-body
https://www.benchchem.com/product/b1304198?utm_src=pdf-body
https://www.benchchem.com/product/b1304198?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Data (Predicted)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-4 7.10 - 7.30 m -

H-5 7.00 - 7.20 m -

H-6 7.25 - 7.45 m -

¹³C NMR Data (Predicted)

Carbon Chemical Shift (δ, ppm)

C-1 120 - 125 (d, J_CF)

C-2 150 - 155 (dd, J_CF)

C-3 150 - 155 (dd, J_CF)

C-4 125 - 130

C-5 128 - 133

C-6 120 - 125

¹⁹F NMR Data (Predicted)

Fluorine
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

F-2 -130 to -140 d J_FF ≈ 20

F-3 -135 to -145 d J_FF ≈ 20

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

following table lists the predicted characteristic IR absorption bands for 1-chloro-2,3-
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difluorobenzene.

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1450 Medium-Strong Aromatic C=C ring stretch

1300 - 1100 Strong C-F stretch

800 - 600 Strong C-Cl stretch

900 - 690 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. The predicted major peaks in the electron ionization (EI) mass spectrum of 1-chloro-
2,3-difluorobenzene are presented below.

m/z Relative Intensity Assignment

148/150 High
[M]⁺ (Molecular ion, presence

of ³⁵Cl and ³⁷Cl isotopes)

113 Medium [M-Cl]⁺

84 Medium [M-Cl-F]⁺ or [M-F-Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid sample such as 1-chloro-2,3-difluorobenzene.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-chloro-2,3-difluorobenzene in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of

1-2 seconds.

¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural

abundance of ¹³C, a larger number of scans will be required.

¹⁹F NMR: Acquire the spectrum, which may be done with or without proton decoupling.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Reference the spectrum to the residual solvent peak (for ¹H and ¹³C) or an external

standard (for ¹⁹F).

Integrate the signals and determine the chemical shifts and coupling constants.

IR Spectroscopy

Sample Preparation: Place a drop of neat 1-chloro-2,3-difluorobenzene between two salt

plates (e.g., NaCl or KBr) to form a thin liquid film.

Instrument Setup:
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Place the salt plates in the sample holder of the FTIR spectrometer.

Record a background spectrum of the clean salt plates.

Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-

added to improve the signal-to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction: Inject a small amount of a dilute solution of 1-chloro-2,3-
difluorobenzene (e.g., in dichloromethane or methanol) into the mass spectrometer, often

via a gas chromatograph (GC-MS) for separation and introduction into the ion source.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV) in the ion source, causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Analytical Workflow
The general workflow for the spectroscopic analysis of an organic compound like 1-chloro-2,3-
difluorobenzene is illustrated in the following diagram.
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Spectroscopic Analysis Workflow

Sample Preparation
(1-Chloro-2,3-difluorobenzene)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-2,3-difluorobenzene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304198#spectroscopic-data-for-1-chloro-2-3-
difluorobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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